9-nitro-9E-octadecenoic acid

Catalog No.
S642694
CAS No.
875685-44-2
M.F
C18H33NO4
M. Wt
327.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
9-nitro-9E-octadecenoic acid

CAS Number

875685-44-2

Product Name

9-nitro-9E-octadecenoic acid

IUPAC Name

(E)-9-nitrooctadec-9-enoic acid

Molecular Formula

C18H33NO4

Molecular Weight

327.5 g/mol

InChI

InChI=1S/C18H33NO4/c1-2-3-4-5-6-8-11-14-17(19(22)23)15-12-9-7-10-13-16-18(20)21/h14H,2-13,15-16H2,1H3,(H,20,21)/b17-14+

InChI Key

CQOAKBVRRVHWKV-SAPNQHFASA-N

SMILES

CCCCCCCCC=C(CCCCCCCC(=O)O)[N+](=O)[O-]

Synonyms

(9E)-9-Nitro-9-octadecenoic Acid;

Canonical SMILES

CCCCCCCCC=C(CCCCCCCC(=O)O)[N+](=O)[O-]

Isomeric SMILES

CCCCCCCC/C=C(\CCCCCCCC(=O)O)/[N+](=O)[O-]

Potential Role in Metabolic Syndrome and Fatty Liver Disease:

Research suggests that 9-nitro-9E-octadecenoic acid, also known as nitrooleic acid, might possess therapeutic potential for metabolic disorders like metabolic syndrome and nonalcoholic fatty liver disease (NAFLD). Studies in animal models, including obese Zucker rats and DOCA-salt hypertensive mice, have shown that nitrooleic acid:

  • Reduced body weight and fat mass: Compared to control groups, animals treated with nitrooleic acid exhibited significant reductions in body weight and fat mass [, ].
  • Improved insulin sensitivity: Nitrooleic acid treatment was associated with improved insulin sensitivity, suggesting enhanced blood sugar control [, ].
  • Reduced liver fat accumulation: Studies observed decreased levels of triglycerides and other fats in the liver, indicating potential benefits in preventing NAFLD progression [, ].

These findings warrant further investigation to explore the potential mechanisms of action and validate the observed effects in human studies.

Endogenous Production and Potential Signaling Roles:

9-Nitro-9E-octadecenoic acid is not only obtained through dietary sources but can also be endogenously produced in the human body. Research suggests it might act as an endogenous peroxisome proliferator-activated receptor (PPAR) agonist, a class of molecules involved in regulating various metabolic processes, including:

  • Fatty acid metabolism: PPAR activation can influence how the body stores and utilizes fats, potentially contributing to the observed improvements in lipid profiles [].
  • Inflammation: PPARs also play a role in modulating inflammatory pathways, which might be relevant to the potential benefits in metabolic disorders often associated with chronic low-grade inflammation [].

9-nitro-9E-octadecenoic acid is a nitro fatty acid derived from the unsaturated fatty acid 9-octadecenoic acid, commonly known as oleic acid. The chemical formula for 9-nitro-9E-octadecenoic acid is C₁₈H₃₃NO₄, indicating the presence of a nitro group (-NO₂) at the ninth carbon position of the octadecenoic acid chain. This compound is recognized for its potential bioactive properties and has garnered interest in various fields, including biochemistry and pharmacology .

Involving 9-nitro-9E-octadecenoic acid include:

  • Hydrogenation: The compound can undergo hydrogenation to yield saturated fatty acids. For instance, the reaction with hydrogen leads to the formation of octadecanoic acid (stearic acid) as follows:
    C18H33NO4+H2C18H36O2+NO2\text{C}_{18}\text{H}_{33}\text{NO}_4+\text{H}_2\rightarrow \text{C}_{18}\text{H}_{36}\text{O}_2+\text{NO}_2
  • Esterification: The carboxylic group can react with alcohols to form esters, which are often utilized in various applications such as food and cosmetics.

Research indicates that 9-nitro-9E-octadecenoic acid exhibits several biological activities:

  • Anti-inflammatory Effects: Studies have shown that nitro fatty acids can modulate inflammatory responses, potentially serving as therapeutic agents in conditions like arthritis and cardiovascular diseases.
  • Cell Signaling: This compound acts as a signaling molecule, influencing cellular processes such as apoptosis and proliferation.
  • Antioxidant Properties: It has been identified to possess antioxidant capabilities, which may help in mitigating oxidative stress in biological systems .

The synthesis of 9-nitro-9E-octadecenoic acid can be achieved through various methods:

  • Nitration of Oleic Acid: The most common method involves the nitration of oleic acid using concentrated nitric acid under controlled conditions to ensure selectivity at the ninth carbon position.
  • Nitrosylation Reactions: Another approach includes exposing oleic acid to nitrous acid or nitrosating agents that facilitate the introduction of the nitro group.
  • Chemical Modification of Existing Nitro Fatty Acids: Nitro fatty acids can be synthesized through the modification of existing compounds like 9-nitrooleate by selective reactions .

9-nitro-9E-octadecenoic acid has several potential applications:

  • Pharmaceuticals: Due to its biological activity, it is being explored for use in anti-inflammatory and cardioprotective drugs.
  • Food Industry: As a food additive, it may serve functional roles due to its antioxidant properties.
  • Cosmetics: Its potential skin benefits make it an interesting candidate for cosmetic formulations aimed at reducing inflammation and oxidative damage .

Interaction studies have highlighted how 9-nitro-9E-octadecenoic acid interacts with various biological systems:

  • Receptor Binding: Research indicates that this compound may interact with specific receptors involved in inflammation and metabolic regulation.
  • Synergistic Effects: When combined with other compounds, such as omega-3 fatty acids, it may enhance anti-inflammatory effects beyond those observed with individual components .

Several compounds share structural or functional similarities with 9-nitro-9E-octadecenoic acid. Here are a few notable examples:

Compound NameStructure TypeUnique Features
9-Octadecenoic AcidUnsaturated Fatty AcidNatural fatty acid; serves as a primary energy source.
10-Nitro-9E-octadecenoic AcidNitro Fatty AcidNitro group at position 10; different biological activity.
9-NitrooleateNitro Fatty AcidKnown for its signaling roles; impacts lipid metabolism.
(9E,11E)-9-Nitro-9,11-octadecadienoic AcidDiene Nitro Fatty AcidExhibits unique anti-inflammatory properties.

XLogP3

6.7

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

327.24095853 g/mol

Monoisotopic Mass

327.24095853 g/mol

Heavy Atom Count

23

Appearance

Assay:≥98%A solution in ethanol

Wikipedia

Nitrooleic acid

Use Classification

Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Nitro fatty acids [FA0112]

Dates

Modify: 2024-04-14

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